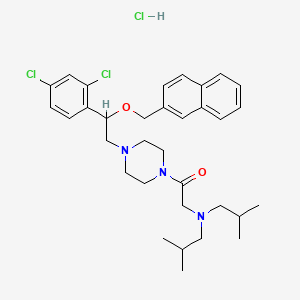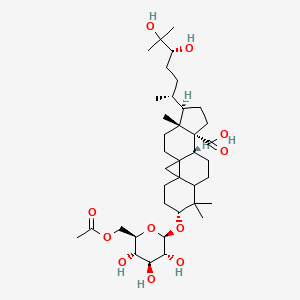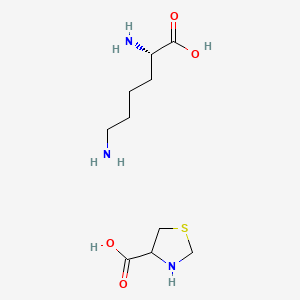
Mal-PEG3-t-butyl ester
Vue d'ensemble
Description
Mal-PEG3-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Synthesis Analysis
The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C17H27NO7 . It has a molecular weight of 357.4 g/mol . The functional groups present in this compound are maleimide and t-butyl ester .Chemical Reactions Analysis
The t-butyl protected carboxyl group can be deprotected under acidic conditions . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 357.4 g/mol . It is a PEG derivative with a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media .Applications De Recherche Scientifique
Systèmes de délivrance de médicaments
Mal-PEG3-t-butyl ester: est couramment utilisé dans le développement de systèmes de délivrance de médicaments en raison de son espaceur PEG hydrophile, qui améliore la solubilité dans les milieux aqueux {svg_1}. Le groupe maléimide présent dans ce composé réagit avec les groupes thiol pour former des liaisons covalentes stables, permettant la délivrance ciblée des agents thérapeutiques. Cette caractéristique est particulièrement bénéfique dans la création de médicaments pégylés, qui peuvent améliorer la pharmacocinétique et la stabilité des agents thérapeutiques.
Recherche en protéomique
En protéomique, This compound sert d'outil biochimique pour la modification des protéines et des peptides {svg_2}. Le groupe carboxyle protégé par le t-butyle peut être déprotégé en conditions acides, permettant la conjugaison des peptides avec d'autres molécules. Ceci est crucial pour l'étude des interactions, des fonctions et des structures protéiques, ainsi que pour le développement de nouvelles méthodologies protéomiques.
Études biochimiques
Ce composé joue un rôle important dans les études biochimiques, en particulier dans la fonctionnalisation des biomolécules {svg_3}. La capacité du groupe maléimide à former des liaisons covalentes avec les composés contenant des thiols est utilisée dans le marquage et le suivi des processus biologiques. Il est également utilisé dans la préparation de biosenseurs et d'outils de diagnostic.
Recherche médicale
This compound: est un outil essentiel en recherche médicale, en particulier dans le contexte du développement de nouvelles stratégies thérapeutiques {svg_4}. Son rôle dans la conjugaison des médicaments aux entités de ciblage a des implications pour la création d'approches de médecine personnalisée et l'amélioration de l'efficacité et de la spécificité des médicaments.
Applications biotechnologiques
En biotechnologie, This compound est utilisé pour la modification des enzymes, des anticorps et d'autres protéines {svg_5}. La modification peut améliorer la solubilité, la stabilité et l'activité des produits biotechnologiques. Elle est également impliquée dans le développement de matériaux avancés pour les applications biotechnologiques, tels que les systèmes intelligents de délivrance de médicaments et les échafaudages d'ingénierie tissulaire.
Synthèse chimique
Le composé est utilisé en synthèse chimique comme un lieur ou un espaceur en raison de ses groupes réactifs {svg_6}. Il facilite la création de molécules complexes en connectant différentes entités chimiques. Ceci est particulièrement utile dans la synthèse de composés multifonctionnels pour la recherche et les applications industrielles.
Mécanisme D'action
Target of Action
Mal-PEG3-t-butyl ester is primarily used as a linker in the chemical conjugation of biomolecules . It contains a maleimide group that can react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .
Mode of Action
The compound interacts with its targets through its maleimide group, which reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol, effectively linking the two molecules together .
Biochemical Pathways
The specific biochemical pathways affected by this compound are dependent on the biomolecules it is linked to. As a linker, its primary role is to facilitate the connection of different biomolecules, and the resulting effects are largely determined by the properties and functions of these biomolecules .
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in the compound is known to increase its solubility in aqueous media
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the biomolecules it is linked to. By forming a covalent bond with a thiol group, it enables the connection of a biomolecule with a thiol, which can have various effects depending on the specific biomolecules involved .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability could be affected by the pH of its environment. Furthermore, the hydrophilic PEG spacer in the compound increases its solubility in aqueous media, which could also influence its action .
Analyse Biochimique
Biochemical Properties
Mal-PEG3-t-butyl ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group in this compound reacts specifically with thiol groups, forming stable thioether bonds . This property makes it an excellent reagent for linking proteins, peptides, and other thiol-containing molecules. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization . This compound interacts with enzymes, proteins, and other biomolecules through these covalent bonds, enabling the study of protein-protein interactions, enzyme kinetics, and other biochemical processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. By modifying proteins and other biomolecules, it can influence cell signaling pathways, gene expression, and cellular metabolism . For example, the conjugation of this compound to cell surface receptors can alter their signaling capabilities, leading to changes in downstream signaling pathways . Additionally, the modification of intracellular proteins with this compound can impact gene expression by affecting transcription factors and other regulatory proteins . These effects highlight the importance of this compound in studying cellular functions and mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with thiol groups on biomolecules . The maleimide group in this compound reacts with thiol groups to form stable thioether bonds, which can modify the structure and function of proteins and other biomolecules . This modification can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins, thereby affecting the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable when stored at -20°C, but its activity can decrease over time if not properly stored . In in vitro and in vivo studies, long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . In some cases, high doses of this compound can cause toxic or adverse effects, highlighting the importance of dose optimization in experimental studies . Understanding the dosage effects of this compound is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors . The compound can be metabolized by enzymes that recognize the maleimide and t-butyl ester groups, leading to the formation of different metabolites . These metabolic pathways can affect the overall activity and function of this compound, as well as its impact on cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its movement within the aqueous environment of the cell . Additionally, the maleimide group can interact with specific transporters and binding proteins, influencing the localization and accumulation of this compound . Understanding these transport and distribution mechanisms is important for optimizing the use of this compound in biochemical research.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, the maleimide group can interact with proteins that contain localization signals, directing this compound to specific subcellular locations . These localization patterns are important for understanding the compound’s effects on cellular processes and for designing targeted experiments.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO7/c1-17(2,3)25-16(21)6-8-22-10-12-24-13-11-23-9-7-18-14(19)4-5-15(18)20/h4-5H,6-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAIKTRBCFEELB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone](/img/structure/B608757.png)









